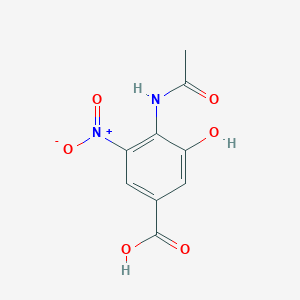

15-dehydro-prostaglandin I2

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

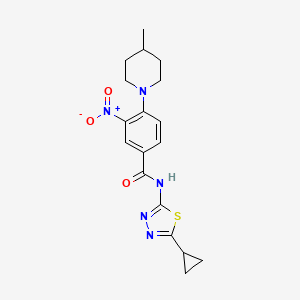

15-dehydro-prostaglandin I2 is a prostaglandins I. It derives from a prostaglandin I2. It is a conjugate acid of a 15-dehydro-prostaglandin I2(1-).

Applications De Recherche Scientifique

Anti-Inflammatory Functions

15-Deoxy-Delta-12,14-prostaglandin J2 (15d-PGJ2), a derivative of Prostaglandin D2, is known for its anti-inflammatory properties. It acts through PGD2 receptors (DP1 and DP2) and interacts with intracellular targets like the intranuclear receptor PPARgamma. This interaction is crucial for many of the anti-inflammatory functions of 15d-PGJ2 (Scher & Pillinger, 2005).

Mitochondrial Respiratory Complex I Target

15d-PGJ2 has been shown to target the mitochondrial respiratory complex I, notably inhibiting the activity of NADH-ubiquinone reductase (complex I) of the mitochondrial respiratory chain. This inhibition leads to an increase in reactive oxygen species generation by complex I (Martinez, Pérez-Castillo, & Santos, 2005).

Role in Tissue Repair and Regeneration

15-Prostaglandin dehydrogenase (15-PGDH) degrades prostaglandins including PGE2, a process that is a negative regulator of tissue repair and regeneration in multiple organs. Inhibitors of 15-PGDH can elevate in vivo levels of PGE2 and promote healing and tissue regeneration, suggesting a role in medical therapies aimed at tissue repair (Antczak et al., 2017).

Hair Follicle Protection

In the context of hair growth, 15-PGDH is expressed in human hair follicles mainly in melanocytes and keratinocytes. This enzyme is considered a potential target to sustain local prostaglandin production, which could influence hair and skin health (Michelet et al., 2008).

Induction of Neuronal Apoptosis

15d-PGJ2 has been observed to induce apoptotic cell death in neuronal cells, making it a relevant compound in studies related to neurodegenerative diseases and neuronal injuries. Its role in activating certain gene responses, including those associated with the p53 protein, highlights its significance in neurobiological research (Kondo et al., 2002).

Tumor Suppressor Role

15-PGDH, which catabolizes 15d-PGJ2, has been identified as a potential tumor suppressor. Its down-regulation in several tumors, leading to elevated levels of prostaglandins, suggests its role in cancer progression and potential as a target in cancer therapy (Tai, 2011).

Inhibitor Identification for 15-PGDH

Studies have identified high-affinity inhibitors of 15-PGDH, which is key for inactivating prostaglandins. These inhibitors are important tools for further studies in prostaglandin-signaling pathways and could have therapeutic applications (Niesen et al., 2010).

Propriétés

Nom du produit |

15-dehydro-prostaglandin I2 |

|---|---|

Formule moléculaire |

C20H30O5 |

Poids moléculaire |

350.4 g/mol |

Nom IUPAC |

(5Z)-5-[(3aR,4R,5R,6aS)-5-hydroxy-4-[(E)-3-oxooct-1-enyl]-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-2-ylidene]pentanoic acid |

InChI |

InChI=1S/C20H30O5/c1-2-3-4-7-14(21)10-11-16-17-12-15(8-5-6-9-20(23)24)25-19(17)13-18(16)22/h8,10-11,16-19,22H,2-7,9,12-13H2,1H3,(H,23,24)/b11-10+,15-8-/t16-,17-,18-,19+/m1/s1 |

Clé InChI |

YCLHGWBUIYKBPM-ABXKVQRYSA-N |

SMILES isomérique |

CCCCCC(=O)/C=C/[C@H]1[C@@H](C[C@H]2[C@@H]1C/C(=C/CCCC(=O)O)/O2)O |

SMILES canonique |

CCCCCC(=O)C=CC1C(CC2C1CC(=CCCCC(=O)O)O2)O |

Synonymes |

15-keto-PGI2 15-ketoprostaglandin I2 |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-(2-ethyl-1-piperidinyl)ethyl]-2-[(2-methyl-1,3-benzothiazol-6-yl)sulfonylamino]acetamide](/img/structure/B1230787.png)

![1-(4-fluorophenyl)-N-methyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carbothioamide](/img/structure/B1230789.png)

![5-[[4-(Diethylamino)anilino]methylidene]-1-(2-furanylmethyl)-1,3-diazinane-2,4,6-trione](/img/structure/B1230791.png)

![N-(5-chloro-2-pyridinyl)-2-[[1-(2-methoxyethyl)-2-benzimidazolyl]thio]acetamide](/img/structure/B1230793.png)

![N-[2-(2,4,6-trinitrophenyl)ethyl]aniline](/img/structure/B1230797.png)

![(2S,3S,4R)-N-Octanoyl-1-[(alpha-D-galactopyranosyl)oxy]-2-amino-octadecane-3,4-diol](/img/structure/B1230799.png)

![N-[2-[4-(dimethylamino)phenyl]-4-oxo-1,2-dihydroquinazolin-3-yl]carbamic acid ethyl ester](/img/structure/B1230800.png)